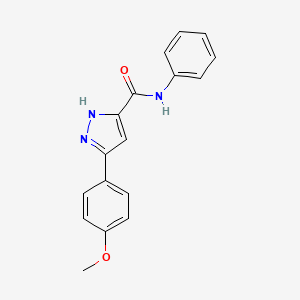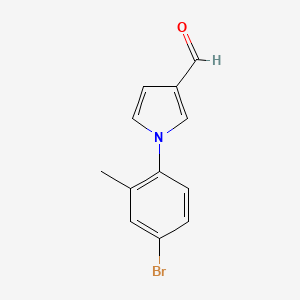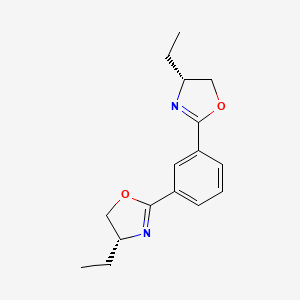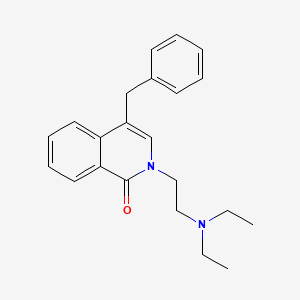
1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of both methoxyphenyl and phenyl groups in its structure contributes to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
5-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Tin(II) chloride or hydrogen gas with a palladium catalyst can be used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 5-(4-hydroxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide.
Reduction: Formation of 5-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide with an amine group.
Substitution: Formation of halogenated derivatives of the original compound.
科学的研究の応用
5-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Pharmacology: The compound is investigated for its ability to inhibit specific enzymes or receptors, making it a candidate for drug development.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 5-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indole-3-carboxamide
- 5-(4-methoxyphenyl)-1H-imidazole-3-carboxamide
- 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
5-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamide is unique due to the presence of both methoxyphenyl and phenyl groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity or selectivity towards specific targets, making it a valuable compound for various research applications.
特性
CAS番号 |
116341-61-8 |
|---|---|
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c1-22-14-9-7-12(8-10-14)15-11-16(20-19-15)17(21)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,21)(H,19,20) |
InChIキー |
KAXPVZGVFVSGLV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12877298.png)



![2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12877315.png)
![4-(Aminomethyl)benzo[d]oxazol-2-ol](/img/structure/B12877318.png)
![5-[(Butylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12877325.png)


![3-tert-Butyl-N-[1-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B12877354.png)


![5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline](/img/structure/B12877368.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B12877383.png)
